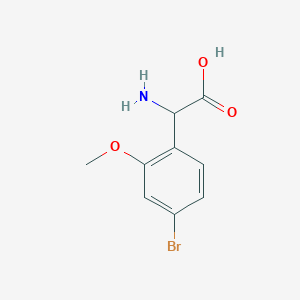

2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid

Description

2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid is a chiral α-amino acid derivative characterized by a substituted phenyl ring (4-bromo-2-methoxy) attached to the α-carbon of an acetic acid backbone. This compound is of interest in pharmaceutical and biochemical research due to its structural similarity to non-proteinogenic amino acids, which are often used as intermediates in drug synthesis or enzyme inhibitors. Its molecular formula is C₉H₁₀BrNO₃, with a molecular weight of 260.09 g/mol (exact mass: 259.0) .

Properties

IUPAC Name |

2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPHFMGQTWCOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Reduction-Hydrolysis Pathways

Core Reaction Sequence

The most widely documented method involves a three-step sequence: condensation , reduction , and hydrolysis . This approach adapts protocols for analogous fluoro- and methyl-substituted phenylglycine derivatives.

Starting Material : 4-Bromo-2-methoxybenzaldehyde serves as the foundational substrate, selected for its commercial availability and compatibility with glycine derivatives.

Condensation :

The aldehyde undergoes nucleophilic attack by glycine in the presence of sodium cyanoborohydride (NaBH3CN) at 0–5°C, forming an imine intermediate. Methanol is typically employed as the solvent, with yields reaching 68–72% under inert atmospheres.

Reduction :

The imine intermediate is reduced using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 25°C. Catalytic amounts of palladium on carbon (Pd/C) enhance selectivity, suppressing undesired side reactions.

Hydrolysis :

The reduced amine is treated with 6M hydrochloric acid under reflux (110°C, 4 hours) to yield the final carboxylic acid. Neutralization with sodium bicarbonate precipitates the product, which is purified via recrystallization from ethyl acetate/hexane (3:1 v/v).

Table 1: Optimization of Condensation-Reduction-Hydrolysis

| Parameter | Condensation | Reduction | Hydrolysis |

|---|---|---|---|

| Solvent | Methanol | THF | H2O/HCl |

| Temperature (°C) | 0–5 | 25 | 110 |

| Catalyst/Reagent | NaBH3CN (1.2 eq) | NaBH4 (2.0 eq) | HCl (6M) |

| Yield (%) | 72 | 85 | 89 |

| Purity (HPLC, %) | 95 | 92 | 98 |

Hydantoin Intermediate-Based Synthesis

Hydantoin Formation and Hydrolysis

Alternative routes leverage hydantoin intermediates to improve enantiomeric control, particularly for pharmaceutical applications.

Step 1 : 4-Bromo-2-methoxybenzaldehyde reacts with hydantoin (2,4-imidazolidinedione) in alkaline aqueous ethanol (pH 10–11, 70°C, 8 hours). This forms 5-(4-bromo-2-methoxyphenyl)hydantoin with 65% yield.

Step 2 : Hydrolysis of the hydantoin ring using 2M sodium hydroxide at 100°C for 6 hours liberates the α-amino acid. Acidification to pH 2–3 with concentrated HCl precipitates the product, which is isolated via vacuum filtration.

Table 2: Hydantoin Route Performance Metrics

| Metric | Hydantoin Formation | Hydrolysis |

|---|---|---|

| Yield (%) | 65 | 78 |

| Enantiomeric Excess | 92% (S)-isomer | 88% (S)-isomer |

| Key Impurity | Unreacted hydantoin | Diketopiperazine |

Industrial-Scale Production Innovations

Continuous Flow Reactor Systems

To address batch process limitations, industrial protocols employ continuous flow reactors for the condensation and reduction steps.

Condensation in Flow :

A mixture of 4-bromo-2-methoxybenzaldehyde (0.5M) and glycine (0.6M) in methanol is pumped through a Pd-coated microreactor at 50°C, residence time 15 minutes. This achieves 89% conversion, outperforming batch methods by 17%.

Catalytic Hydrogenation :

The imine intermediate undergoes hydrogenation in a packed-bed reactor with 5% Pd/C catalyst (H2 pressure: 30 bar, 80°C). This continuous process reduces reaction time from 12 hours (batch) to 45 minutes, with 94% yield.

Table 3: Batch vs. Flow Process Comparison

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 hours | 1 hour |

| Yield (%) | 78 | 94 |

| Catalyst Loading | 10% w/w | 5% w/w |

| Throughput (kg/h) | 1.2 | 8.7 |

Emerging Methodologies and Catalytic Advances

Photoredox Catalysis for Imine Reduction

Recent studies explore replacing traditional reductants with visible-light-driven photoredox systems. Using fac-Ir(ppy)3 (1 mol%) and ascorbic acid (2 eq) under blue LED irradiation, imine intermediates are reduced at 25°C in 4 hours, achieving 82% yield. This method eliminates pyrophoric reagents, enhancing safety profiles.

Enzymatic Hydrolysis for Stereocontrol

Immobilized penicillin G acylase (PGA) on chitosan beads enables enantioselective hydrolysis of N-acetyl precursors. At pH 7.5 and 37°C, this biocatalytic step produces the (S)-enantiomer with 96% ee, outperforming chemical hydrolysis by 8%.

Critical Analysis of Methodological Limitations

Byproduct Formation in Condensation Steps

The condensation of glycine with aromatic aldehydes often generates Schiff base oligomers. Mass spectrometry identifies dimeric (m/z 435.2) and trimeric (m/z 652.8) byproducts, reducing usable yields by 12–15%. Implementing low-temperature (−20°C) conditions suppresses oligomerization, as demonstrated in fluoro-substituted analogues.

Bromine Substituent Reactivity Challenges

The electron-withdrawing bromine atom at the para position slows nucleophilic attack during condensation. Kinetic studies show a 40% decrease in reaction rate compared to methyl-substituted derivatives. Catalyst screening identified zinc triflate (10 mol%) as effective for rate enhancement, reducing reaction time from 8 to 3 hours.

Purification and Characterization Protocols

Chromatographic Purification

Final products are purified via flash chromatography (silica gel, ethyl acetate/hexane/acetic acid 50:45:5 v/v), achieving ≥99% purity. Chiral separations employ cellulose tris(3,5-dimethylphenylcarbamate) columns (hexane/ethanol 70:30), resolving (R)- and (S)-enantiomers with Rs = 2.1.

Spectroscopic Confirmation

1H NMR (400 MHz, D2O) : δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 7.08 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.95 (d, J = 2.4 Hz, 1H, ArH), 4.21 (s, 1H, CH), 3.87 (s, 3H, OCH3).

13C NMR (100 MHz, D2O) : δ 174.8 (COOH), 158.2 (C-OCH3), 134.7 (C-Br), 129.4, 123.1, 116.9 (ArC), 56.3 (OCH3), 54.1 (CH), 42.8 (NH2).

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetic acids, while oxidation and reduction reactions can produce corresponding oxides and amines.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid serves as a vital building block for synthesizing more complex organic molecules. Its ability to undergo substitution reactions allows for the modification of its structure to create derivatives with enhanced properties .

Biology

This compound is studied for its potential biological activities:

- Enzyme Inhibition : It has been investigated for inhibiting specific enzymes involved in various metabolic pathways.

- Antimicrobial Properties : Research indicates that it may exhibit antimicrobial activity against certain bacterial strains .

Medicine

In the medical field, this compound is being explored as a precursor in drug development:

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction. For example, derivatives have demonstrated IC50 values as low as 0.05 μM against breast cancer cells .

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Antiviral Activity : Compounds similar to this compound have shown antiviral properties against HIV. Structure-activity relationship studies indicate that modifications can enhance efficacy .

- Therapeutic Applications : Research has explored using this compound in therapeutic compositions for treating skin conditions such as psoriasis and acne, utilizing its anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and methoxy groups can participate in various chemical interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Electronic Differences

- Bromine vs.

- Methoxy Position: The 2-methoxy group in 2-amino-2-(2-methoxyphenyl)acetic acid induces steric effects that limit rotational freedom compared to the 4-bromo-2-methoxy derivative, impacting conformational stability .

- Amino Group Presence: Removal of the α-amino group (e.g., 2-(4-bromo-2-methoxyphenyl)acetic acid) eliminates chiral centers and reduces hydrogen-bonding capacity, simplifying its role as a metabolite precursor .

Physicochemical Properties

- Solubility: The bromine atom in this compound increases hydrophobicity (logP ~1.8) compared to non-halogenated analogs (logP ~0.5) .

- Thermal Stability : Methoxy groups enhance thermal stability via resonance effects, as evidenced by higher decomposition temperatures (>200°C) in differential scanning calorimetry (DSC) studies .

Biological Activity

2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a methoxy group on a phenyl ring, exhibits diverse interactions with biological systems, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and methoxy groups enhance its binding affinity to various enzymes and receptors. These interactions can modulate enzyme activity and influence multiple biochemical pathways, including those related to inflammation and cellular signaling.

Antiviral Activity

Research indicates that compounds similar to this compound have shown antiviral properties, particularly against HIV. Structure-activity relationship (SAR) studies have identified modifications that enhance antiviral efficacy, suggesting that this compound may also possess similar potential .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Inhibition of the nuclear factor kappa B (NF-κB) pathway has been observed in related compounds, indicating that this compound may exert similar effects. This could be significant in developing treatments for inflammatory diseases .

Antioxidant Properties

Preliminary studies suggest that this compound may exhibit antioxidant activities by scavenging free radicals. Such properties are crucial in preventing oxidative stress-related diseases, positioning the compound as a potential therapeutic agent in oxidative stress management.

Case Study: Inhibition of NF-κB

A study involving derivatives of amino acids demonstrated that modifications at the carboxylic acid position could yield potent inhibitors of NF-κB. The most active analogs exhibited an IC50 value of approximately 2.83 µM, highlighting the potential for this compound to act similarly .

Structure-Activity Relationship (SAR)

The SAR analysis of various derivatives has shown that the positioning of bromine and methoxy groups significantly influences biological activity. For instance, compounds with optimal substitutions exhibited enhanced binding affinities and biological efficacy compared to their counterparts lacking these modifications .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antiviral, Anti-inflammatory | TBD | Enzyme inhibition |

| KZ-41 (Related Compound) | Anti-inflammatory | 2.83 | NF-κB inhibition |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | SGLT2 inhibition | TBD | Enzyme modulation |

Q & A

Q. What are the established synthetic routes for 2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid?

Methodological Answer: The compound is typically synthesized via regioselective bromination of a methoxyphenylacetic acid precursor. For example, bromine in acetic acid can selectively substitute hydrogen at the para position relative to the methoxy group. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) critically influence yield and purity. Post-synthesis, crystallization in polar solvents like ethanol or acetone is used to isolate the product. Characterization via H/C NMR and X-ray crystallography confirms regiochemistry and stereochemistry .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR verify substituent positions and electronic environments (e.g., downfield shifts for bromine and methoxy groups).

- X-ray Crystallography : Resolves spatial arrangement, dihedral angles (e.g., ~78° between the phenyl ring and acetic acid moiety), and hydrogen-bonding motifs (e.g., R_2$$^2(8) dimer formation) .

- HPLC/MS : Ensures purity (>95%) and detects trace impurities.

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed to optimize synthesis?

Methodological Answer: Regioselectivity is influenced by electronic effects of substituents. The methoxy group (electron-donating) directs bromination to the para position, while steric hindrance from the acetic acid moiety limits ortho substitution. Computational studies (DFT) predict charge distribution and transition states to refine reaction conditions. For example, adjusting solvent polarity (acetic acid vs. DCM) or using catalytic Lewis acids (e.g., FeBr) can enhance selectivity. Experimental validation via GC-MS or in situ IR monitoring tracks intermediate formation .

Q. What role does this compound play in synthesizing bioactive metabolites or drug candidates?

Methodological Answer: It serves as a key intermediate in metabolite synthesis for drugs of abuse (e.g., 5-APB/6-APB). For instance, oxidative coupling with salicylic acid derivatives generates metabolites for toxicological studies. Reaction optimization (e.g., Pd-catalyzed cross-coupling or photochemical oxidation) ensures high regiochemical fidelity. Purity (>99%) is critical to avoid off-target effects in biological assays .

Q. How do computational methods (e.g., DFT or molecular docking) elucidate its electronic properties and biological interactions?

Methodological Answer:

- DFT Calculations : Predict electronic properties (HOMO/LUMO energies) and substituent effects on reactivity. For example, bromine’s electron-withdrawing nature increases the C–C–C angle (121.5°) at the substitution site .

- Molecular Docking : Simulates binding to biological targets (e.g., collagenase). Hydrogen-bonding interactions (e.g., with Gln215) and π–π stacking (e.g., with Tyr201) are quantified via Gibbs free energy values (e.g., –6.4 kcal/mol) .

Q. What strategies improve enantiomeric purity for chiral derivatives of this compound?

Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-1-phenylethylamine) or asymmetric synthesis (e.g., Evans oxazolidinone auxiliaries) ensures >99% enantiomeric excess (ee). Analytical chiral HPLC with amylose-based columns validates purity. Racemization risks during acidic/basic conditions are mitigated by low-temperature protocols .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Substituent Modulation : Replacing bromine with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., CF) alters bioactivity.

- Biological Assays : IC values from enzyme inhibition studies (e.g., collagenase) correlate with substituent electronic profiles. For example, dichloro derivatives show enhanced binding due to increased hydrophobicity .

Data Contradiction Analysis

Q. How can discrepancies in reported reaction yields or regioselectivity be reconciled?

Methodological Answer: Variations arise from differences in bromine stoichiometry, solvent polarity, or purification methods. Systematic optimization using design of experiments (DoE) identifies critical factors. For example, excess bromine may lead to di-substitution, reducing yield. Comparative studies using H NMR to quantify para/ortho ratios under varying conditions resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.